molecular formula C21H22ClNO B5809560 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine

4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine

Cat. No. B5809560
M. Wt: 339.9 g/mol
InChI Key: JLOPSZAIZVGYAP-ZHACJKMWSA-N
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Description

4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is a chemical compound that belongs to the piperidine family. It has been widely studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit interesting biological properties, which have made it a subject of interest among researchers.

Scientific Research Applications

4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological properties, including antipsychotic, anti-inflammatory, and anti-cancer activities. The compound has been studied for its potential use in the treatment of various diseases, including schizophrenia, bipolar disorder, and cancer.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is not yet fully understood. However, it has been found to interact with various receptors in the brain, including dopamine and serotonin receptors. The compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine has been found to exhibit various biochemical and physiological effects. The compound has been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its antipsychotic and antidepressant activities. It has also been found to exhibit anti-inflammatory and anti-cancer activities, which may be attributed to its ability to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is its potential use in the treatment of various diseases. The compound has been found to exhibit interesting biological properties, which make it a subject of interest among researchers. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine. One of the future directions is the further investigation of its mechanism of action. The compound has been found to interact with various receptors in the brain, but the exact mechanism of action is not yet fully understood. Another future direction is the development of more potent and selective analogs of the compound, which may have better therapeutic potential. Additionally, the compound may be studied for its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is a multi-step process that involves the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 2-chloroacryloyl chloride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

(E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO/c22-20-9-5-4-8-19(20)10-11-21(24)23-14-12-18(13-15-23)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOPSZAIZVGYAP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

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